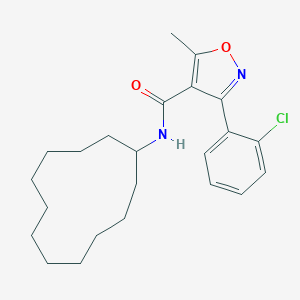
3-(2-chlorophenyl)-N-cyclododecyl-5-methyl-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorophenyl)-N-cyclododecyl-5-methyl-1,2-oxazole-4-carboxamide is a synthetic compound that belongs to the class of isoxazole derivatives. Isoxazole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-cyclododecyl-5-methyl-1,2-oxazole-4-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with cyclododecylamine in the presence of a base, followed by cyclization with methyl isoxazole-4-carboxylate. The reaction is carried out under reflux conditions in an organic solvent such as tetrahydrofuran (THF) or ethanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
For industrial production, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N-cyclododecyl-5-methyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticonvulsant and analgesic properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-cyclododecyl-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as voltage-gated sodium channels and L-type calcium channels. By binding to these channels, the compound modulates their activity, leading to its observed pharmacological effects. This interaction can result in the inhibition of neuronal excitability, providing anticonvulsant and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide
- 3-(3-chlorophenyl)-N-cyclododecyl-5-methyl-4-isoxazolecarboxamide
- 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamide
Uniqueness
3-(2-chlorophenyl)-N-cyclododecyl-5-methyl-1,2-oxazole-4-carboxamide is unique due to its specific structural features, such as the cyclododecyl group, which imparts distinct pharmacokinetic properties. This structural uniqueness contributes to its specific binding affinity and selectivity towards certain molecular targets, differentiating it from other similar compounds .
Properties
Molecular Formula |
C23H31ClN2O2 |
|---|---|
Molecular Weight |
403g/mol |
IUPAC Name |
3-(2-chlorophenyl)-N-cyclododecyl-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C23H31ClN2O2/c1-17-21(22(26-28-17)19-15-11-12-16-20(19)24)23(27)25-18-13-9-7-5-3-2-4-6-8-10-14-18/h11-12,15-16,18H,2-10,13-14H2,1H3,(H,25,27) |
InChI Key |
FTNFPJNBCVUGOO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3CCCCCCCCCCC3 |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3CCCCCCCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















